[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine
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Overview
Description
“[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine” is a novel class of MT2-selective melatonin receptor antagonists . It is a part of a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . This compound has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .
Synthesis Analysis
The synthesis of this compound involves the preparation of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a melatonin receptor antagonist . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype . Substitution of the indoline moiety reduced both MT2 affinity and selectivity, indicating that hydrophobic interactions play a decisive role in binding the out-of-plane substituent .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral effects.
Anti-inflammatory Properties
The indole nucleus is a common feature in compounds with anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can potentially be used to treat conditions characterized by excessive inflammation .
Anticancer Applications
Indole derivatives have been explored for their potential in cancer treatment. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The ability to synthesize diverse indole scaffolds enables the development of novel anticancer agents.
Antimicrobial Effects
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. They can act against a broad spectrum of microorganisms, including bacteria resistant to current treatments .
Antidiabetic Potential
Research has indicated that indole derivatives may play a role in managing diabetes. They can influence glucose metabolism and insulin sensitivity, offering a new avenue for antidiabetic drug development .
Neuroprotective Effects
Indole-based compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. They may protect neuronal cells from damage and improve cognitive functions .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study mentions a compound that potently inhibited ripk1 with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that the compound could have diverse molecular and cellular effects .
Future Directions
The future directions of this compound involve its potential use as a melatonin receptor antagonist . It has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJNMKUIENWOAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine |
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